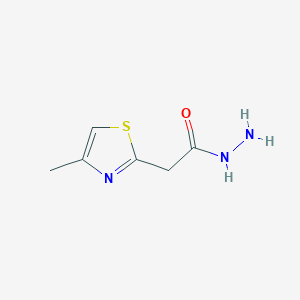

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is an organic compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .

Result of Action

Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This interaction highlights its potential as a biochemical tool for studying DNA-related processes and cell cycle regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II results in DNA damage, which can trigger cell cycle arrest and apoptosis . This compound’s ability to induce such cellular responses makes it a valuable tool for studying cell cycle dynamics and apoptosis mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, which subsequently cause cell cycle arrest at the G2 phase and ultimately result in cell death . This mechanism of action underscores its potential as a therapeutic agent for targeting rapidly dividing cells, such as cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively induce desired biochemical responses. At higher doses, it can cause toxic or adverse effects, such as severe DNA damage and cell death . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, its interaction with topoisomerase II affects DNA metabolism and repair processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the transport mechanisms of this compound can provide insights into its cellular uptake and distribution patterns.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization can reveal its precise role in cellular processes and its potential as a targeted therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

Starting Material: 4-methyl-1,3-thiazole-2-carboxylic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

The reaction proceeds with the formation of the hydrazide derivative, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or sulfoxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Introduction of various functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential antimicrobial, antifungal, and anticancer properties.

Biology: Used in studies related to enzyme inhibition and protein interactions.

Materials Science: Investigated for its role in the synthesis of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

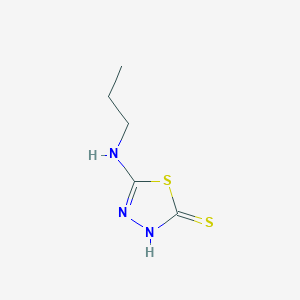

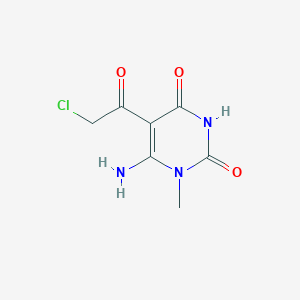

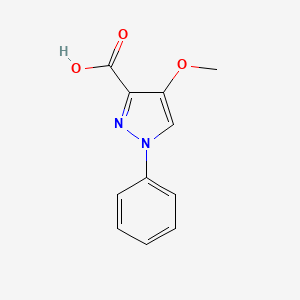

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.

Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are also hydrazide derivatives with different biological activities.

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is unique due to the presence of both the thiazole ring and the hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSURXTIRTROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407173 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448229-66-1 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)